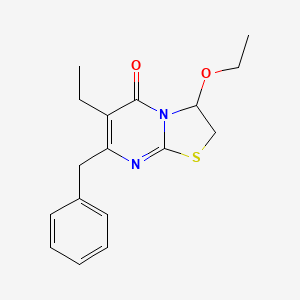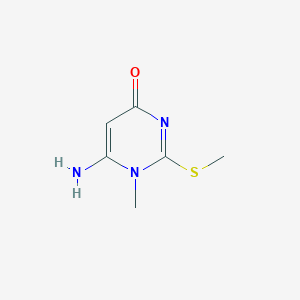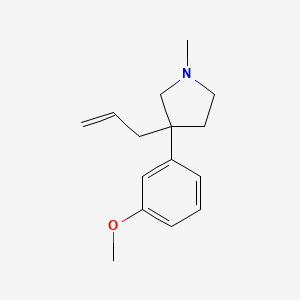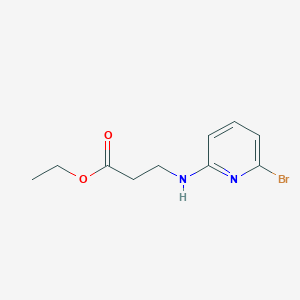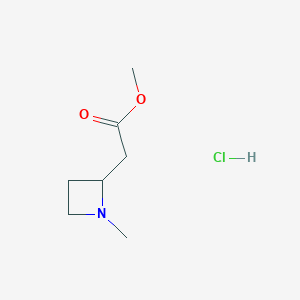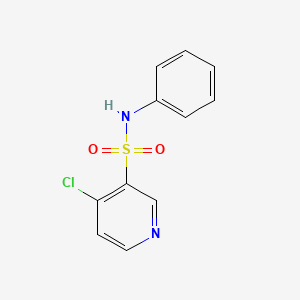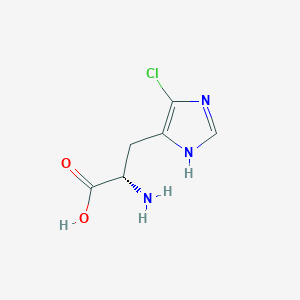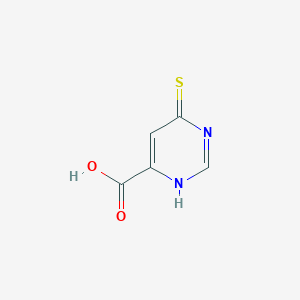
6-Sulfanylpyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Sulfanylpyrimidine-4-carboxylic acid is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. The presence of a sulfanyl group and a carboxylic acid group in the pyrimidine ring makes this compound a compound of interest in various fields of research, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sulfanylpyrimidine-4-carboxylic acid can be achieved through several methods:
Oxidation of Pyrimidine Derivatives: One common method involves the oxidation of pyrimidine derivatives using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Another method involves the hydrolysis of nitriles and amides in the presence of catalysts (H+ or OH-) to form the corresponding carboxylic acids.
Grignard Reagents: The reaction of Grignard reagents with carbon dioxide followed by acidification with mineral acids can also produce carboxylic acids.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
6-Sulfanylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The sulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Sulfanylpyrimidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of novel materials with specific properties.
Biological Research: It serves as a probe in biochemical studies to understand the role of pyrimidine derivatives in biological systems.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pyrimidinecarboxylic Acid: A pyrimidine derivative with a carboxylic acid group at the 4-position.
Pyrimido[4,5-d]pyrimidine: A bicyclic pyrimidine analog with unique chemical properties.
Uniqueness
6-Sulfanylpyrimidine-4-carboxylic acid is unique due to the presence of both a sulfanyl group and a carboxylic acid group in the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
| 6944-71-4 | |
Molekularformel |
C5H4N2O2S |
Molekulargewicht |
156.16 g/mol |
IUPAC-Name |
4-sulfanylidene-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2S/c8-5(9)3-1-4(10)7-2-6-3/h1-2H,(H,8,9)(H,6,7,10) |
InChI-Schlüssel |
MUXZDFMLVLXPMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=NC1=S)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


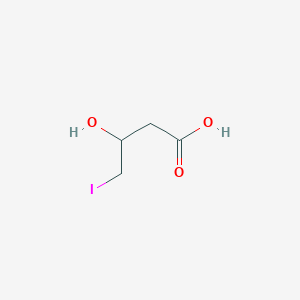
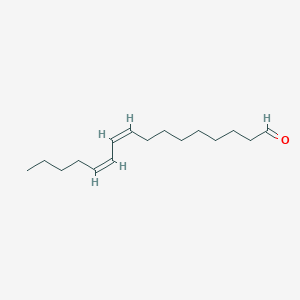
![N-[(4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/no-structure.png)
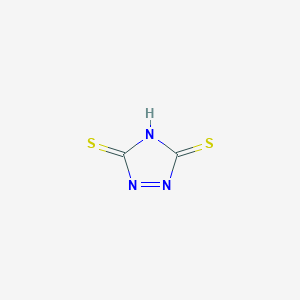
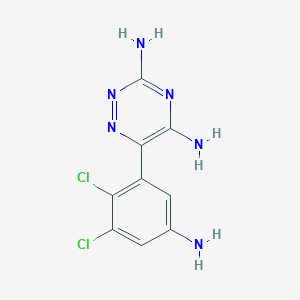
![[1,1'-Biphenyl]-2-amine methanesulfonate](/img/structure/B12926724.png)
